molecular formula C17H18N2O3 B6173986 tert-butyl 4-(pyridine-2-amido)benzoate CAS No. 2580187-47-7

tert-butyl 4-(pyridine-2-amido)benzoate

Cat. No. B6173986
CAS RN: 2580187-47-7
M. Wt: 298.3
InChI Key:
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Description

Tert-butyl 4-(pyridine-2-amido)benzoate, also known as t-BuPAB, is a small organic molecule with a wide range of applications in medicinal and biochemical research. It is a pyridine-2-amido derivative of benzoic acid, with a tert-butyl group attached to the nitrogen atom of the pyridine ring. This molecule has been extensively studied due to its unique structure and properties, which allow it to be used in a variety of scientific applications.

Scientific Research Applications

T-BuPAB has a wide range of applications in medicinal and biochemical research. It is used in the synthesis of a variety of biologically active compounds, such as inhibitors of the HIV protease enzyme, which is important in the treatment of HIV/AIDS. In addition, it is widely used as a model compound in the study of enzyme-substrate interactions. It has been used to study the structure and function of various enzymes, including chymotrypsin, trypsin, and thrombin.

Mechanism of Action

T-BuPAB binds to the active site of enzymes, forming a complex that is stabilized by hydrogen bonds and van der Waals interactions. This complex then undergoes a conformational change, allowing the substrate to bind and the enzyme to catalyze the reaction.
Biochemical and Physiological Effects
T-BuPAB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as chymotrypsin and trypsin. It has also been shown to inhibit the growth of certain cancer cells, and to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

The main advantage of using tert-butyl 4-(pyridine-2-amido)benzoate in laboratory experiments is its relative stability. It is also relatively non-toxic, making it a safe compound to use in experiments. However, it is not suitable for use in certain types of experiments, such as those involving high temperatures or extreme pH levels. In addition, it is not as effective as some other compounds in inhibiting certain enzymes.

Future Directions

Future research on tert-butyl 4-(pyridine-2-amido)benzoate could focus on its potential applications in drug design. Its ability to inhibit certain enzymes could be used to develop new drugs to treat a variety of diseases. In addition, further research could be done to explore its potential as an anti-cancer agent, as well as its ability to modulate the activity of other enzymes. Finally, further research could be done to explore its potential uses in biotechnology, such as in the production of biofuels.

Synthesis Methods

The synthesis of tert-butyl 4-(pyridine-2-amido)benzoate involves a multi-step process. The first step is the reaction of pyridine-2-carboxylic acid with tert-butyl bromide in the presence of a base, such as sodium hydroxide. This reaction forms the tert-butyl pyridine-2-carboxylate, which is then reacted with an amine, such as pyridine-2-aminoethanol, to form the desired product, tert-butyl 4-(pyridine-2-amido)benzoate.

properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl 4-(pyridine-2-amido)benzoate can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "4-chlorobenzoic acid", "tert-butyl alcohol", "pyridine-2-carboxylic acid", "thionyl chloride", "triethylamine", "N,N-dimethylformamide", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "1. Conversion of 4-chlorobenzoic acid to 4-chlorobenzoyl chloride using thionyl chloride", "2. Reaction of 4-chlorobenzoyl chloride with pyridine-2-carboxylic acid in the presence of triethylamine and N,N-dimethylformamide to form tert-butyl 4-(pyridine-2-carboxamido)benzoate", "3. Hydrolysis of tert-butyl 4-(pyridine-2-carboxamido)benzoate using sodium bicarbonate and water to form tert-butyl 4-(pyridine-2-amido)benzoate" ] }

CAS RN

2580187-47-7

Product Name

tert-butyl 4-(pyridine-2-amido)benzoate

Molecular Formula

C17H18N2O3

Molecular Weight

298.3

Purity

95

Origin of Product

United States

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